molecular formula C14H13N7S B11029786 N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11029786
M. Wt: 311.37 g/mol
InChI Key: RKHUISQPAUABAV-UHFFFAOYSA-N
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Description

N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine, with the chemical formula C₉H₉N₅, is a fascinating compound. It belongs to the class of triazine derivatives and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine can undergo oxidation reactions.

    Reduction: It is also amenable to reduction processes.

    Substitution: Substitution reactions at various positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products::
  • The specific products depend on the reaction conditions and substituents present. Detailed analysis would require specific experimental data.

Scientific Research Applications

N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine finds applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: Possible use in functional materials.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other triazine derivatives.

    Similar Compounds: Explore related compounds like and others.

Properties

Molecular Formula

C14H13N7S

Molecular Weight

311.37 g/mol

IUPAC Name

2-N-phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H13N7S/c15-12-19-11(9-22-14-16-7-4-8-17-14)20-13(21-12)18-10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,18,19,20,21)

InChI Key

RKHUISQPAUABAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Origin of Product

United States

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